molecular formula C10H12FNO2 B1524043 2-Amino-4-(4-fluorophenyl)butanoic acid CAS No. 225233-79-4

2-Amino-4-(4-fluorophenyl)butanoic acid

Cat. No.: B1524043
CAS No.: 225233-79-4
M. Wt: 197.21 g/mol
InChI Key: WMMMRQAUOPVWML-UHFFFAOYSA-N
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Description

2-Amino-4-(4-fluorophenyl)butanoic acid is a fluorinated aromatic amino acid derivative characterized by a 4-fluorophenyl substituent at the fourth carbon of the butanoic acid backbone. The fluorine atom at the para position of the phenyl ring likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name

2-amino-4-(4-fluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMMRQAUOPVWML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101290376
Record name α-Amino-4-fluorobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225233-79-4
Record name α-Amino-4-fluorobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225233-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Amino-4-fluorobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101290376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Amino-4-(4-fluorophenyl)butanoic acid is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Chemical Formula : C10H12FNO2
  • Molecular Weight : 199.21 g/mol
  • CAS Number : 225233-79-4

This compound exhibits significant biological activity through various mechanisms:

  • Neutral Endopeptidase Inhibition : The compound acts as a neutral endopeptidase (NEP) inhibitor, which is crucial in the metabolism of peptides such as atrial natriuretic peptide (ANP). By inhibiting NEP, this compound can enhance the levels of ANP, leading to vasodilatory and diuretic effects, making it potentially useful in treating hypertension and heart failure .
  • Antidiabetic Potential : Recent studies suggest that derivatives of similar compounds can promote insulin secretion and exhibit hypoglycemic effects. For instance, a related compound demonstrated significant antidiabetic activity in diabetic mouse models . This suggests that this compound may also have potential in diabetes management.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReferences
NEP InhibitionEnhances ANP levels, leading to vasodilatory effects.
Antidiabetic EffectsPotential to promote insulin secretion and lower blood glucose levels.
Cardiovascular BenefitsMay aid in treating conditions like hypertension and heart failure.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

  • Study on NEP Inhibition :
    • Objective : To evaluate the effect of NEP inhibitors on cardiovascular health.
    • Findings : Compounds similar to this compound showed a marked increase in plasma ANP levels, contributing to improved cardiovascular outcomes in animal models .
  • Antidiabetic Activity :
    • Objective : Assess the hypoglycemic effects in diabetic mice.
    • Results : A derivative exhibited significant reductions in blood glucose levels at doses as low as 10 mg/kg, outperforming established treatments like metformin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the fourth carbon significantly influences solubility, acidity (pKa), and partition coefficients (log D). Key analogs and their properties are summarized below:

Compound Name Substituent Molecular Weight pKa (α-COOH) log D (pH 7.4) Key Features References
2-Amino-4-(4-fluorophenyl)butanoic acid 4-Fluorophenyl 211.19* ~2.2 (est.) ~1.8 (est.) Enhanced lipophilicity, metabolic stability Inferred
2-Amino-4-(trifluoromethoxy)butanoic acid CF₃O 217.15 1.95 0.92 High electronegativity, moderate solubility
(S)-2-Amino-4-((trifluoromethyl)thio)butanoic acid CF₃S 203.18 N/A N/A Increased steric bulk, potential for redox activity
2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid 2-Aminophenyl + oxo 222.23 N/A N/A Polar oxo group, endogenous metabolite role
2-Amino-4-pyridin-2-ylbutanoic acid Pyridinyl 194.21 ~2.4 (est.) ~0.5 (est.) Basic nitrogen, improved aqueous solubility
Methionine (2-amino-4-(methylsulfanyl)butanoic acid) CH₃S 149.21 2.28 -1.87 Essential amino acid, sulfur metabolism role

*Calculated molecular weight based on formula C₁₀H₁₁FNO₂.

Key Observations:
  • Fluorinated Analogs : The 4-fluorophenyl group in the target compound likely confers higher log D (lipophilicity) compared to the trifluoromethoxy analog (log D = 0.92) due to reduced polarity .
  • Sulfur-Containing Analogs : Replacement of fluorine with a trifluoromethylthio group (CF₃S) increases molecular weight and may enhance membrane permeability but reduces solubility .
  • Heteroaromatic vs. Phenyl : Pyridinyl substitution () introduces basicity, improving water solubility but lowering log D compared to fluorophenyl derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-(4-fluorophenyl)butanoic acid
Reactant of Route 2
2-Amino-4-(4-fluorophenyl)butanoic acid

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